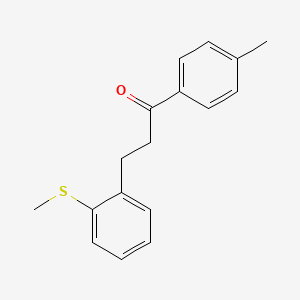

4'-Methyl-3-(2-thiomethylphenyl)propiophenone

Description

4'-Methyl-3-(2-thiomethylphenyl)propiophenone is a propiophenone derivative characterized by a methyl group at the 4'-position of the aromatic ring and a thiomethyl (-SCH₃) substituent at the 2-position of the adjacent phenyl ring.

Propriétés

IUPAC Name |

1-(4-methylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS/c1-13-7-9-14(10-8-13)16(18)12-11-15-5-3-4-6-17(15)19-2/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOMDCFHLWKLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644307 | |

| Record name | 1-(4-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-23-9 | |

| Record name | 1-Propanone, 1-(4-methylphenyl)-3-[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-3-(2-thiomethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of a substituted benzene ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Starting Materials: 2-thiomethylbenzene and 4-methylpropiophenone.

Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane (DCM) at low temperatures to control the reaction rate and prevent side reactions.

Catalyst: Aluminum chloride (AlCl3) is used as the catalyst to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of 4’-Methyl-3-(2-thiomethylphenyl)propiophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4’-Methyl-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: NaBH4, LiAlH4

Substitution: HNO3, Br2

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Alcohol derivatives

Substitution: Nitro or halogenated derivatives

Applications De Recherche Scientifique

4’-Methyl-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding affinity to certain biological targets.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism of action of 4’-Methyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.

Pathways Involved: The thiomethyl and carbonyl groups play a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules or participate in redox reactions.

Comparaison Avec Des Composés Similaires

Substituent Impact :

α-Functionalization Reactions

Propiophenones undergo α-phenylselenation with diphenyl diselenide under cesium carbonate catalysis. For example:

- Propiophenone yields 0.59 mmol of α-phenylselenoprotiophenone under optimized conditions.

- Acetophenone produces 0.51 mmol of α-phenylselenoacetophenone, highlighting the influence of alkyl chain length on reaction efficiency .

Sulfur-Mediated Cyclization

Protiophenone derivatives react with sulfur and morpholine to form heterocyclic compounds. For instance:

- Propiophenone (13) generates β-morpholinopropiophenone (14) and benzoylthioacetomorpholide (34) under mild conditions, suggesting that thiomethyl substituents could modulate reaction pathways by altering electron density .

Physicochemical Properties

- Molecular Weight : The 4'-methyl analog (C₁₇H₁₆OS) has a lower molecular weight compared to its bromo (C₁₇H₁₅BrOS) and difluoro (C₁₇H₁₄F₂OS) counterparts, influencing boiling points and chromatographic behavior .

- Polarity : Thiomethyl groups increase polarity, as evidenced by the solubility of 4'-thiomethyl derivatives in polar aprotic solvents .

Key Research Findings

- Thiomethyl-substituted propiophenones exhibit enhanced stability in sulfur-rich reaction environments compared to non-sulfur analogs .

- Substituent position (e.g., 2- vs. 4-thiomethylphenyl) significantly impacts regioselectivity in cyclization reactions .

Data Tables

Table 1: Comparative Reactivity of Propiophenone Derivatives

Activité Biologique

4'-Methyl-3-(2-thiomethylphenyl)propiophenone is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and phytotoxic properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and features a propiophenone backbone with a methyl group and a thiomethyl group attached to the phenyl ring. This unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that 4'-Methyl-3-(2-thiomethylphenyl)propiophenone exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, thereby inhibiting tumor growth. The presence of the thiomethyl group is believed to enhance its interaction with cellular targets, leading to increased cytotoxicity against cancer cells.

Phytotoxic Effects

In addition to its antimicrobial and anticancer activities, 4'-Methyl-3-(2-thiomethylphenyl)propiophenone exhibits phytotoxic effects. It has been shown to inhibit seed germination and root growth in various plant species. The inhibition is concentration-dependent, with higher concentrations leading to more significant effects on germination rates and root elongation.

The biological activity of 4'-Methyl-3-(2-thiomethylphenyl)propiophenone is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways in microbes and cancer cells.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.

- Reactive Intermediate Formation : The thiomethyl group may undergo metabolic transformations, generating reactive intermediates that interact with cellular components.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

One study evaluated the effects of 4'-Methyl-3-(2-thiomethylphenyl)propiophenone on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy. The study concluded that further investigation into the compound's mechanism could reveal novel therapeutic applications in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.